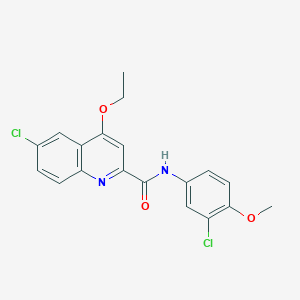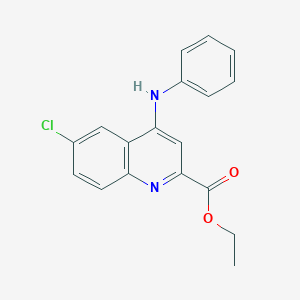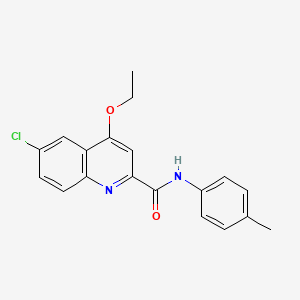
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide (CMEQ) is a synthetic compound that has a wide variety of applications in biomedical research. CMEQ has been studied for its potential to act as a drug target, its ability to modulate the activity of several enzymes, and its ability to affect biochemical and physiological processes.
Scientific Research Applications
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide has been studied for its potential to act as a drug target. It has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP). This compound has also been studied for its ability to affect biochemical and physiological processes, such as inflammation, oxidative stress, and cell proliferation. This compound has been used in a variety of laboratory experiments, including cell culture, animal studies, and in vitro assays.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide is not completely understood. However, it is believed to act as an inhibitor of several enzymes, including COX-2, LOX, and CYP. This compound has also been shown to modulate the activity of several other enzymes, including lipoprotein lipase (LPL) and phospholipase A2 (PLA2). In addition, this compound has been shown to affect biochemical and physiological processes, such as inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including COX-2, LOX, and CYP. This compound has also been shown to modulate the activity of several other enzymes, including LPL and PLA2. In addition, this compound has been shown to affect biochemical and physiological processes, such as inflammation, oxidative stress, and cell proliferation.
Advantages and Limitations for Lab Experiments
The use of 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide in laboratory experiments has several advantages. This compound is a synthetic compound and is relatively easy to synthesize. It is also relatively stable and has a long shelf-life. In addition, this compound has been shown to affect a variety of biochemical and physiological processes, which makes it a useful tool for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. This compound is a synthetic compound and is not naturally occurring, which may limit its ability to interact with other molecules in a natural environment. In addition, this compound is not very soluble in aqueous solutions, which may limit its ability to be used in certain laboratory experiments.
Future Directions
There are several potential future directions for research on 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide. One potential direction is to investigate the effects of this compound on other biochemical and physiological processes. This compound has already been shown to affect inflammation, oxidative stress, and cell proliferation, but it is possible that this compound may affect other processes as well. In addition, further research could be done to investigate the potential therapeutic applications of this compound. This compound has already been studied for its potential to act as a drug target, but further research could be done to investigate its potential as a therapeutic agent. Finally, further research could be done to investigate the mechanism of action of this compound and its interactions with other molecules.
Synthesis Methods
The synthesis of 6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide has been well-documented in the literature. The synthesis begins with the reaction of 3-chloro-4-methoxybenzaldehyde and ethyl 4-chloro-2-methoxyquinoline-6-carboxylate in the presence of piperidine. This reaction yields this compound. The reaction is catalyzed by piperidine and is typically carried out in anhydrous acetonitrile at a temperature of 25°C.
properties
IUPAC Name |
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-3-26-18-10-16(23-15-6-4-11(20)8-13(15)18)19(24)22-12-5-7-17(25-2)14(21)9-12/h4-10H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMBTWHNIHHQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515592.png)
![ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515605.png)
![ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B6515609.png)
![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)
![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)
![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)
![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)
![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)
![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)



